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Introduction
7-Deaza-2',3'-dideoxyguanosine triphosphate (7-deaza-ddGTP) is a modified chain-

terminating nucleotide analog of critical importance in molecular biology, particularly in DNA

sequencing. The substitution of nitrogen with a methine group at the 7-position of the guanine

base mitigates the formation of secondary structures in GC-rich DNA regions, a common cause

of premature termination and compression artifacts in Sanger sequencing.[1][2][3][4] This

modification, however, can influence the interaction of the nucleotide with DNA polymerases.

Understanding the compatibility and incorporation efficiency of 7-deaza-ddGTP with various

DNA polymerases is crucial for optimizing sequencing protocols and other applications

involving this analog.

These application notes provide a comprehensive overview of the compatibility of various DNA

polymerases with 7-deaza-ddGTP, including detailed experimental protocols for assessing this

compatibility and for utilizing the analog in sequencing applications.

Principle of 7-Deaza-ddGTP in Chain Termination
Sequencing
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In the Sanger dideoxy chain termination method of DNA sequencing, DNA polymerase extends

a primer annealed to a single-stranded DNA template. The reaction mixture contains the four

standard deoxynucleoside triphosphates (dNTPs) and a low concentration of a single

dideoxynucleoside triphosphate (ddNTP). The incorporation of a ddNTP, which lacks a 3'-

hydroxyl group, terminates the extension of the DNA strand.

GC-rich sequences are prone to forming stable secondary structures, such as hairpins, which

can impede the progress of the DNA polymerase, leading to premature termination and

ambiguous sequencing data (compressions).[1][4] 7-deaza-dGTP, and by extension 7-deaza-

ddGTP, reduces the stability of these secondary structures by eliminating the hydrogen bond

acceptor at the N7 position of guanine, without disrupting the Watson-Crick base pairing.[2]

This results in more uniform termination events and clearer sequencing ladders.

DNA Polymerase Compatibility
The efficiency of incorporating 7-deaza-ddGTP varies among different DNA polymerases. While

specific kinetic data for 7-deaza-ddGTP is not extensively available in the public literature,

inferences can be drawn from studies on the incorporation of its corresponding

deoxynucleotide, 7-deaza-dGTP, and other modified ddNTPs.

Generally, polymerases used for sequencing have been engineered to more efficiently

incorporate ddNTPs and other nucleotide analogs.

Taq DNA Polymerase and its Derivatives: Thermostable Taq polymerase and its variants are

widely used in cycle sequencing. Certain mutations, such as the F667Y substitution in Taq

polymerase, have been shown to reduce the discrimination against ddNTPs, thereby

improving their incorporation.[5][6] Further mutations at position 660 can modulate the

incorporation rate of ddGTP, leading to more even peak heights in sequencing data.[5][6]

The use of 7-deaza-dGTP is well-documented with Taq polymerases to improve sequencing

of GC-rich templates.[4]

T7 DNA Polymerase and Sequenase™: T7 DNA polymerase has a naturally low

discrimination against ddNTPs.[1] Sequenase™, a genetically modified version of T7 DNA

polymerase with eliminated 3'-5' exonuclease activity, is highly processive and efficiently

incorporates nucleotide analogs, including 7-deaza-dGTP and ddNTPs.[1][7] Sequenase

Version 2.0 is particularly noted for its ability to incorporate these analogs.[1]
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Family B DNA Polymerases (e.g., Vent™, Pfu): Hyperthermophilic archaeal DNA

polymerases from Family B, such as Vent™, also incorporate ddNTPs. Studies on Vent DNA

polymerase have shown that discrimination against ddNTPs is primarily due to a slower rate

of phosphodiester bond formation.[8] Mutants of these polymerases, such as Vent (A488L),

have been developed to enhance the incorporation of nucleotide analogs.[8]

Quantitative Data Summary
While direct comparative kinetic data for 7-deaza-ddGTP is scarce, the following table provides

an illustrative summary of the expected relative performance of different DNA polymerases

based on their known properties with ddNTPs and 7-deaza-dGTP. The values are intended for

comparative purposes rather than as absolute kinetic constants.

DNA
Polymerase

Family

Known
Compatibility
with 7-deaza-
dGTP

General
ddNTP
Incorporation
Efficiency

Expected
Compatibility
with 7-deaza-
ddGTP

Taq (wild-type) A Yes Moderate Moderate

Taq (F667Y

mutant)
A Yes High High

Sequenase™ 2.0

(modified T7)
A Yes Very High Very High

Vent™ (wild-

type)
B Yes Moderate Moderate

Pfu (native) B Yes
Low (due to

proofreading)
Low

Klenow

Fragment
A Yes High High

Experimental Protocols
Protocol 1: Dideoxy Chain Termination Sequencing with
7-Deaza-ddGTP
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This protocol is adapted for Sanger sequencing of a GC-rich template using 7-deaza-ddGTP.

Materials:

Purified single-stranded or denatured double-stranded DNA template

Sequencing primer

Sequenase™ Version 2.0 DNA Polymerase

5X Sequenase™ Reaction Buffer (e.g., 200 mM Tris-HCl, pH 7.5, 100 mM MgCl₂, 250 mM

NaCl)

dNTP mix (dATP, dCTP, dTTP, and 7-deaza-dGTP)

ddGTP termination mix (containing dATP, dCTP, dTTP, 7-deaza-dGTP, and 7-deaza-ddGTP)

ddATP, ddCTP, ddTTP termination mixes (each containing all four dNTPs with 7-deaza-

dGTP and the respective ddNTP)

Stop Solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene

cyanol)

Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

Procedure:

Primer Annealing:

In a microcentrifuge tube, mix:

DNA template (0.5-1.0 pmol)

Sequencing primer (1 pmol)

5X Sequenase™ Reaction Buffer (2 µL)

Nuclease-free water to a final volume of 10 µL.
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Heat the mixture to 65°C for 2 minutes and then cool slowly to room temperature over 30

minutes to allow for primer annealing.

Labeling Reaction (Optional, for radiolabeling):

If using a radiolabeled primer, this step can be skipped. For incorporating a radioactive

label, add labeling mix (containing a low concentration of dNTPs and [α-³²P]dATP) and a

diluted solution of Sequenase™. Incubate for 2-5 minutes at room temperature.

Termination Reaction:

Aliquot the annealed template-primer mix into four separate tubes labeled 'G', 'A', 'T', and

'C'.

To the 'G' tube, add the ddGTP termination mix containing 7-deaza-ddGTP.

To the 'A', 'T', and 'C' tubes, add their respective termination mixes.

Add Sequenase™ Version 2.0 DNA Polymerase to each tube.

Incubate the reactions at 37°C for 5-15 minutes.

Stopping the Reaction:

Add Stop Solution to each reaction tube.

Heat the samples at 80°C for 2 minutes immediately before loading on the gel.

Gel Electrophoresis and Analysis:

Load the samples onto a denaturing polyacrylamide gel.

Run the electrophoresis at a constant power until the tracking dyes have migrated the

desired distance.

Process the gel for visualization (e.g., autoradiography for radioactive labels or

fluorescence scanning for fluorescently labeled primers/terminators).

Read the DNA sequence from the resulting ladder.
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Protocol 2: Single-Nucleotide Incorporation Assay for 7-
Deaza-ddGTP
This assay is designed to qualitatively assess the ability of a DNA polymerase to incorporate a

single 7-deaza-ddGTP molecule. A more quantitative analysis would require measuring

reaction rates at varying substrate concentrations to determine Km and kcat.

Materials:

DNA Polymerase to be tested

10X Reaction Buffer for the chosen polymerase

Primer-template DNA substrate: A short primer (e.g., 20-mer) annealed to a longer template

(e.g., 30-mer) designed to have a specific nucleotide (e.g., cytosine) on the template strand

immediately downstream of the primer's 3' end. The primer should be 5'-labeled (e.g., with ⁶-

FAM or ³²P).

7-deaza-ddGTP solution

Control ddGTP solution

dNTP solution (for a positive control for extension)

Quenching solution (e.g., 95% formamide, 20 mM EDTA)

Denaturing PAGE system

Procedure:

Reaction Setup:

Prepare a master mix containing the 5'-labeled primer-template DNA (e.g., 100 nM final

concentration) and the appropriate 10X reaction buffer in nuclease-free water.

Aliquot the master mix into separate tubes for each condition (e.g., no nucleotide, dNTPs,

ddGTP, 7-deaza-ddGTP).
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Add the respective nucleotide(s) to each tube to the desired final concentration (e.g., 100

µM).

Pre-incubate the tubes at the optimal reaction temperature for the DNA polymerase.

Initiation of Reaction:

Initiate the reaction by adding the DNA polymerase to each tube (e.g., 10 nM final

concentration) and mix gently.

Incubate for a fixed time (e.g., 10 minutes). The time should be optimized to allow for

single incorporation but prevent multiple incorporations in the dNTP control.

Quenching the Reaction:

Stop the reactions by adding an equal volume of quenching solution.

Analysis:

Denature the samples by heating at 95°C for 5 minutes.

Separate the products on a denaturing polyacrylamide gel.

Visualize the labeled DNA fragments. The unextended primer will be the shortest

fragment. Successful incorporation of a single ddNTP or 7-deaza-ddGTP will result in a

band that is one nucleotide longer (n+1). The dNTP control may show a ladder of

extended products.

Visualizations
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Caption: Workflow for Sanger sequencing using 7-deaza-ddGTP.
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Caption: Factors influencing DNA polymerase compatibility with 7-deaza-ddGTP.
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7-Deaza-ddGTP is an invaluable tool for sequencing GC-rich DNA regions. While a variety of

DNA polymerases can incorporate this analog, enzymes that have been optimized for

sequencing applications, such as Sequenase™ Version 2.0 and specific mutants of Taq

polymerase, are expected to exhibit the highest compatibility and efficiency. The provided

protocols offer a framework for utilizing 7-deaza-ddGTP in sequencing and for assessing its

incorporation by different polymerases. Further research focusing on the direct determination of

kinetic parameters for 7-deaza-ddGTP with a broader range of DNA polymerases would be

highly beneficial to the research community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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References

1. documents.thermofisher.com [documents.thermofisher.com]

2. researchgate.net [researchgate.net]

3. Incorporation of 7-deaza dGTP during the amplification step in the polymerase chain
reaction procedure improves subsequent DNA sequencing - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands -
PMC [pmc.ncbi.nlm.nih.gov]

5. Structure-based design of Taq DNA polymerases with improved properties of
dideoxynucleotide incorporation - PMC [pmc.ncbi.nlm.nih.gov]

6. Structure-based design of Taq DNA polymerases with improved properties of
dideoxynucleotide incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

8. Comparative kinetics of nucleotide analog incorporation by vent DNA polymerase -
PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols: DNA Polymerase
Compatibility with 7-Deaza-2',3'-dideoxyguanosine]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1437068#dna-polymerase-compatibility-
with-7-deaza-2-3-dideoxyguanosine]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1437068?utm_src=pdf-custom-synthesis
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/70775Y.pdf
https://www.researchgate.net/publication/19968752_Structure-independent_DNA_amplification_by_PCR_using_7-deaza-2'-deoxyguanosine
https://pubmed.ncbi.nlm.nih.gov/2134184/
https://pubmed.ncbi.nlm.nih.gov/2134184/
https://pubmed.ncbi.nlm.nih.gov/2134184/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1187147/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1187147/
https://pmc.ncbi.nlm.nih.gov/articles/PMC22236/
https://pmc.ncbi.nlm.nih.gov/articles/PMC22236/
https://pubmed.ncbi.nlm.nih.gov/10449720/
https://pubmed.ncbi.nlm.nih.gov/10449720/
https://cdn.cytivalifesciences.com/api/public/content/digi-14100-pdf
https://pubmed.ncbi.nlm.nih.gov/14699133/
https://pubmed.ncbi.nlm.nih.gov/14699133/
https://www.benchchem.com/product/b1437068#dna-polymerase-compatibility-with-7-deaza-2-3-dideoxyguanosine
https://www.benchchem.com/product/b1437068#dna-polymerase-compatibility-with-7-deaza-2-3-dideoxyguanosine
https://www.benchchem.com/product/b1437068#dna-polymerase-compatibility-with-7-deaza-2-3-dideoxyguanosine
https://www.benchchem.com/product/b1437068#dna-polymerase-compatibility-with-7-deaza-2-3-dideoxyguanosine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1437068?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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